(S)-3-aminohexan-1-ol

Description

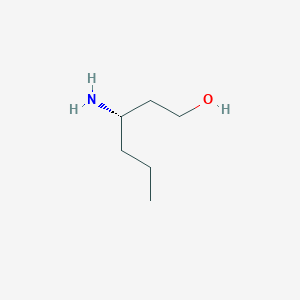

(S)-3-Aminohexan-1-ol (CAS: 68889-62-3, 64197-80-4) is a chiral amino alcohol with the molecular formula C₆H₁₅NO•HCl (hydrochloride salt) and a molecular weight of 153.65 g/mol. Its structure features a six-carbon chain with an amino group (-NH₂) at the third carbon and a hydroxyl group (-OH) at the terminal position, both in the (S)-configuration . Key properties include:

- SMILES:

CCC[C@@H](CCO)N.Cl - IUPAC Name: this compound hydrochloride

- Applications: Used in research on pain, inflammation, Toll-like receptors, and as a reference material in drug toxicology .

The compound is typically stored at room temperature and synthesized via stereoselective methods, with purity confirmed by NMR and mass spectrometry .

Properties

IUPAC Name |

(3S)-3-aminohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOKDOZIDBMHOK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453702 | |

| Record name | (S)-3-aminohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64197-80-4 | |

| Record name | (S)-3-aminohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Aminohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-hexanone, followed by the introduction of the amino group. This can be achieved using reductive amination, where the ketone is first converted to an imine intermediate, which is then reduced to the amine.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chiral catalysts to ensure the desired stereochemistry. Enzymatic methods, such as the use of transaminases, can also be employed to achieve high enantioselectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane by removing the hydroxyl and amino groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-hexanone or 3-hexanal.

Reduction: Formation of hexane.

Substitution: Formation of various substituted hexanols or hexanamines.

Scientific Research Applications

(S)-3-Aminohexan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving transaminases.

Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-3-aminohexan-1-ol depends on its specific application. In enzymatic reactions, it can act as a substrate or inhibitor, interacting with the active site of the enzyme. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with the enzyme, influencing its activity.

Comparison with Similar Compounds

(S)-2-Amino-2-cyclohexylethanol

(S)-2,6-Diaminohexan-1-ol Dihydrochloride

- CAS : 857831-26-6

- Molecular Formula : C₆H₁₆N₂O•2HCl

- Similarity Score : 0.86

- Key Differences: Two amino groups at positions 2 and 6 enhance basicity and coordination capacity. Increased polarity due to additional NH₂ groups improves solubility in aqueous media.

- Applications: Potential use in metal chelation or peptide mimetics.

(S)-3-Amino-5-methylhexan-1-ol

- CAS : 759415-90-2 (free base), 96386-96-8 (HCl salt)

- Molecular Formula: C₇H₁₇NO (free base), C₇H₁₈ClNO (HCl salt)

- Molecular Weight : 131.22 (free base), 167.68 (HCl salt)

- Altered hydrophobicity compared to the linear (S)-3-aminohexan-1-ol.

- Applications : Investigated in fragrance precursors or bioactive molecule synthesis .

4-Aminocyclohexan-1-ol (trans isomer)

- CAS : 4048-33-3

- Molecular Formula: C₆H₁₃NO

- Similarity Score : 0.74

- Key Differences: Cyclohexane ring replaces the linear chain, drastically altering conformational flexibility. The trans configuration of amino and hydroxyl groups affects spatial interactions.

- Applications : Explored in polymer chemistry or as a rigid scaffold in drug design.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison

Research and Industrial Relevance

- Bioactivity: The linear this compound shows higher solubility and bioavailability compared to branched or cyclic analogs, making it preferable in drug delivery .

- Synthesis Challenges : Cyclohexyl derivatives require complex stereocontrol, whereas methyl-branched analogs are synthesized via alkylation strategies .

- Market Availability: this compound HCl faces discontinuation in certain quantities, highlighting supply chain vulnerabilities , whereas newer analogs like (S)-3-amino-5-methylhexan-1-ol are emerging in specialty catalogs .

Biological Activity

(S)-3-aminohexan-1-ol, also known as (S)-3-amino-1-hexanol or (S)-AH, is a chiral amine with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry, pharmacology, and biochemistry. This article reviews the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C6H15NO

- Molecular Weight : 115.19 g/mol

- Chirality : The compound has one chiral center, which contributes to its specific biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Modulation : This compound can act as a ligand for specific enzymes, influencing their activity and thereby affecting metabolic pathways. It has been shown to modulate pathways related to neurotransmission and metabolic processes.

- Neurotransmitter Activity : Due to its structural similarity to naturally occurring amines, this compound is investigated for potential roles as a neurotransmitter or neuromodulator. This suggests a possible impact on neuronal signaling and synaptic plasticity .

1. Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. Its ability to influence neurotransmitter systems makes it a candidate for developing treatments for disorders such as depression and anxiety .

2. Research Applications

The compound is utilized in scientific research for:

- Studying Enzyme Mechanisms : It aids in understanding enzyme kinetics and interactions in biochemical pathways.

- Protein-Ligand Interactions : Its chiral nature allows it to be a valuable tool in investigating protein binding sites and conformational changes upon ligand binding.

Case Study 1: Neurotransmitter Research

Research has indicated that this compound may enhance the release of certain neurotransmitters in neuronal cultures. In vitro studies demonstrated that administration of this compound increased levels of serotonin and dopamine, suggesting its role in mood regulation and potential antidepressant effects .

Case Study 2: Enzyme Inhibition Studies

A study focused on the inhibition of phosphatidylinositol 3-kinase (PI3K) pathways using derivatives of this compound showed promising results in reducing cancer cell proliferation in castration-resistant prostate cancer models. The compound exhibited a dose-dependent inhibition of Akt phosphorylation, a key event in the PI3K signaling pathway .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6H15NO |

| Molecular Weight | 115.19 g/mol |

| Biological Activity | Neurotransmitter-like effects, enzyme modulation |

| Applications | Pharmaceutical synthesis, biochemical research |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.